molecular formula C11H10N2O3 B8314610 Methyl 2-methoxy-1,8-naphthyridine-3-carboxylate

Methyl 2-methoxy-1,8-naphthyridine-3-carboxylate

Cat. No. B8314610
M. Wt: 218.21 g/mol
InChI Key: JWRAUJQNFVVERX-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (104.0 mg, 0.44 mmol) was dissolved in anhydrous MeOH under N2. NaOMe (33.2 mg, 0.62 mmol) was added as a solution in MeOH. The mixture was refluxed for 15 h, and then it was allowed to cool. NH4Cl (sat) was added and the product extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated to yield 102.0 mg (quant) of the title compound.
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
33.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([C:12]([O:14][CH2:15]C)=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:17][O-:18].[Na+].[NH4+].[Cl-]>CO>[CH3:17][O:18][C:2]1[C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
ClC1=NC2=NC=CC=C2C=C1C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
33.2 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=NC=CC=C2C=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.